molecular formula C15H19ClN2O3S B2998581 3-chloro-2-methyl-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide CAS No. 1396806-33-9

3-chloro-2-methyl-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide

Cat. No.: B2998581
CAS No.: 1396806-33-9
M. Wt: 342.84
InChI Key: FONWBPBBUDILML-UHFFFAOYSA-N
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Description

3-chloro-2-methyl-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a chlorine atom, a methyl group, and a morpholinobutynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-methyl-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide typically involves multiple steps. One common method starts with the chlorination of 2-methylbenzenesulfonamide to introduce the chlorine atom at the 3-position. This is followed by the alkylation of the sulfonamide nitrogen with 4-morpholinobut-2-yne under basic conditions to yield the final product. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-methyl-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or sulfonyl chlorides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-chloro-2-methyl-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biology: It is used in studies related to enzyme inhibition and protein binding.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Industry: It is explored for use in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-chloro-2-methyl-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The morpholinobutynyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide: Lacks the chlorine atom, which may affect its reactivity and binding properties.

    3-chloro-2-methylbenzenesulfonamide:

    N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide: Lacks both the chlorine and methyl groups, which can significantly alter its chemical and biological properties.

Uniqueness

The presence of both the chlorine atom and the morpholinobutynyl group in 3-chloro-2-methyl-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide makes it unique compared to similar compounds. These substituents can enhance its reactivity, binding affinity, and specificity for certain biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-chloro-2-methyl-N-(4-morpholin-4-ylbut-2-ynyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3S/c1-13-14(16)5-4-6-15(13)22(19,20)17-7-2-3-8-18-9-11-21-12-10-18/h4-6,17H,7-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONWBPBBUDILML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC#CCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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